molecular formula C14H10Cl2O2 B3009109 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde CAS No. 1094502-87-0

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde

Cat. No. B3009109
CAS RN: 1094502-87-0
M. Wt: 281.13
InChI Key: ALFNBKZBPYLPBR-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the family of benzaldehyde derivatives and is also known as 2-Chloro-5-(2-chloro-5-methylphenoxy)benzaldehyde or CCMPB.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been suggested that it may interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to inhibit the replication of certain viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its toxicity. It is important to handle it with care and to use appropriate safety measures when working with it.

Future Directions

There are several future directions for the research on 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde. One of the main areas of interest is the development of new anticancer drugs based on this compound. It is also important to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, the use of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde as a building block for the synthesis of new materials with unique properties is an area of active research. Finally, it is important to continue studying the mechanism of action and the biochemical and physiological effects of this compound to better understand its potential applications.
In conclusion, 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop new applications based on its unique properties.

Synthesis Methods

The synthesis of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde involves the reaction of 2-chloro-5-methylphenol with phosgene to form 2-chloro-5-methylphenyl chloroformate. This intermediate is then reacted with 2-chlorophenol to form 2-chloro-5-methylphenoxyphenyl chloroformate. Finally, the reaction of this intermediate with benzaldehyde in the presence of a base yields 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde.

Scientific Research Applications

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In the field of materials science, it has been used as a building block for the synthesis of various organic materials such as liquid crystals, polymers, and dendrimers.

properties

IUPAC Name

2-chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-5-6-12(16)14(7-9)18-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFNBKZBPYLPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde

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